molecular formula C20H24BrNO6 B13102641 1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate

1'-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4'-piperidine]-1',6-dicarboxylate

Cat. No.: B13102641
M. Wt: 454.3 g/mol
InChI Key: YXSGKEQQBPWTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a chroman ring fused with a piperidine ring, along with tert-butyl, methyl, and bromo substituents. The compound’s molecular formula is C18H22BrNO4, and it has a molecular weight of 396.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate typically involves multiple steps, including the formation of the chroman and piperidine rings, followed by their fusion to create the spiro structure. Key reagents and conditions used in the synthesis include:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products:

Scientific Research Applications

1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Uniqueness: 1’-Tert-butyl 6-methyl 8-bromo-4-oxospiro[chroman-2,4’-piperidine]-1’,6-dicarboxylate is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H24BrNO6

Molecular Weight

454.3 g/mol

IUPAC Name

1-O'-tert-butyl 6-O-methyl 8-bromo-4-oxospiro[3H-chromene-2,4'-piperidine]-1',6-dicarboxylate

InChI

InChI=1S/C20H24BrNO6/c1-19(2,3)28-18(25)22-7-5-20(6-8-22)11-15(23)13-9-12(17(24)26-4)10-14(21)16(13)27-20/h9-10H,5-8,11H2,1-4H3

InChI Key

YXSGKEQQBPWTJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C(=CC(=C3)C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.